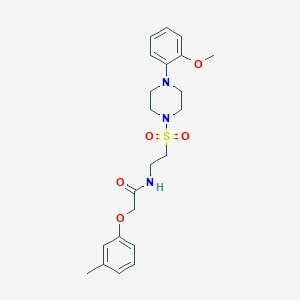
N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is not directly detailed in the provided papers. However, a related synthesis process can be inferred from the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides, which involves the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides under neutral conditions in chloroform . This suggests that a similar nucleophilic substitution reaction could be employed for the synthesis of this compound, potentially using chloroform as a solvent and appropriate amide precursors with electron-donating substituents to influence the efficiency of the reaction.
Molecular Structure Analysis
The molecular structure of this compound is not directly reported, but binuclear copper(II) complexes bridged by a related oxalamide ligand have been characterized by single-crystal X-ray diffraction . These complexes feature a cis-chdpoxd3− ligand bridging two copper(II) ions, with distinct polyhedral geometries for each copper ion. This indicates that the oxalamide ligand can act as a bridge in complex metal structures, which could be relevant for the molecular structure analysis of this compound in its potential metal complexes.
Chemical Reactions Analysis
The chemical reactivity of this compound is not explicitly discussed in the provided papers. However, the study on N1-Hydroxy-N1,N2-diarylbenzamidines as metal complexing agents suggests that similar compounds can react with metal ions like iron(III) to form colored complexes . This implies that this compound may also have the potential to form complexes with metal ions, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not described in the provided papers. However, the properties of related compounds, such as their ability to form supramolecular structures through π–π stacking and hydrogen bonding interactions , and their selective complexation with metal ions in the presence of other ions , provide insights into the potential properties of this compound. These properties could include solubility in organic solvents, potential for forming supramolecular assemblies, and selective metal ion binding, which would be valuable for applications in materials science and coordination chemistry.
Scientific Research Applications
Crystallography and Structural Analysis
Research on similar compounds to N1-(2-chlorobenzyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, such as N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide, has provided insights into the structural characteristics of N,N′-bis(substituted)oxamide compounds. These studies highlight how the molecular structure influences the formation of three-dimensional supramolecular structures through classical hydrogen bonding, offering potential applications in material science and molecular engineering (Wang et al., 2016).
Organic Synthesis and Catalysis
The compound's related research has contributed to the development of novel synthetic approaches and catalysis. For instance, studies on the synthesis of di- and mono-oxalamides from oxiranes have introduced new methodologies that are operationally simple and high yielding. This has implications for the synthesis of anthranilic acid derivatives and oxalamides, expanding the toolkit available for organic chemists and pharmaceutical research (Mamedov et al., 2016).
Polymer Science
In the field of polymer science, research on soluble-type nucleators like N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA) has revealed their significant impact on the crystallization behavior of polymers such as poly(l-lactic acid). These findings are crucial for improving the mechanical properties and processing of biodegradable polymers, thus enhancing their application in environmentally friendly materials (Shen et al., 2016).
Environmental Science
Research has also explored the role of similar compounds in the photodegradation of organic pollutants in contaminated water, demonstrating the potential of these chemical processes in environmental remediation and pollution control. Such studies provide valuable insights into the mechanisms of pollutant degradation and the design of more efficient water treatment methods (Safarzadeh-Amiri et al., 1997).
properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(3-hydroxy-3-phenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-15-9-5-4-8-14(15)12-21-18(24)17(23)20-11-10-16(22)13-6-2-1-3-7-13/h1-9,16,22H,10-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQHDQUQCIIKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3010618.png)
![N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide](/img/structure/B3010619.png)
![2-Chloro-N-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-YL]pyridine-4-carboxamide](/img/structure/B3010623.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3010624.png)
![3-[(4-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3010626.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3010630.png)
![N-(3,5-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3010633.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B3010634.png)

![Ethyl 2-{2-[(4-fluorobenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B3010636.png)
![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B3010637.png)

